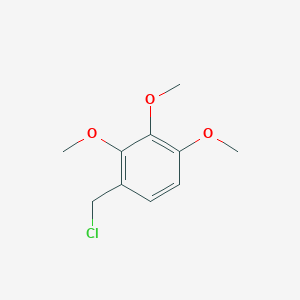

1-(Chloromethyl)-2,3,4-trimethoxybenzene

Descripción general

Descripción

La avarofloxacina es un nuevo agente antibacteriano de la familia de las fluoroquinolonas. Se conoce por su amplio espectro de actividad contra diversas bacterias Gram-positivas y Gram-negativas. Este compuesto es particularmente efectivo contra Staphylococcus aureus resistente a la meticilina (MRSA) y otros patógenos resistentes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La avarofloxacina se sintetiza mediante una serie de reacciones químicas que implican la introducción de átomos de flúor y otros sustituyentes a una estructura central de quinolona. La ruta sintética normalmente implica los siguientes pasos:

Formación del núcleo de quinolona: Esto implica la ciclación de precursores apropiados para formar la estructura bicíclica de quinolona.

Introducción de átomos de flúor: Los átomos de flúor se introducen en posiciones específicas del anillo de quinolona para mejorar la actividad antibacteriana.

Adición de sustituyentes: Se añaden diversos sustituyentes, como la aminoetilidénilpiperidina, al núcleo de quinolona para mejorar la potencia y las propiedades farmacocinéticas.

Métodos de producción industrial

La producción industrial de avarofloxacina implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:

Síntesis por lotes: Se hacen reaccionar grandes cantidades de materiales de partida en reactores por lotes bajo condiciones controladas.

Análisis De Reacciones Químicas

Tipos de reacciones

La avarofloxacina sufre varios tipos de reacciones químicas, entre ellas:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que da lugar a productos reducidos.

Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, lo que lleva a la formación de productos sustituidos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones de la avarofloxacina incluyen:

Agentes oxidantes: Como el peróxido de hidrógeno y el permanganato de potasio.

Agentes reductores: Como el borohidruro de sodio y el hidruro de litio y aluminio.

Agentes de sustitución: Como los halógenos y los agentes alquilantes.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de la avarofloxacina, cada uno con propiedades químicas y farmacológicas distintas .

Aplicaciones Científicas De Investigación

La avarofloxacina tiene varias aplicaciones de investigación científica, entre ellas:

Química: Se utiliza como compuesto modelo para estudiar la síntesis y la reactividad de las fluoroquinolonas.

Biología: Se investiga su actividad antibacteriana contra diversos patógenos, incluidas las cepas resistentes.

Medicina: Se explora su posible uso en el tratamiento de infecciones bacterianas, especialmente las causadas por bacterias resistentes.

Industria: Se utiliza en el desarrollo de nuevos agentes antibacterianos y formulaciones.

Mecanismo De Acción

La avarofloxacina ejerce sus efectos antibacterianos inhibiendo la síntesis de ADN bacteriano. Se dirige a las enzimas ADN girasa y topoisomerasa IV bacterianas, que son esenciales para la replicación y la superenrollamiento del ADN. Al formar un complejo ternario con el ADN y estas enzimas, la avarofloxacina impide la replicación del ADN bacteriano, lo que lleva a la muerte celular .

Comparación Con Compuestos Similares

Compuestos similares

Los compuestos similares a la avarofloxacina incluyen otras fluoroquinolonas como:

- Delafloxacina

- Finafloxacin

- Zabofloxacina

- Nemonoxacina

Unicidad

La avarofloxacina es única debido a su mayor actividad antibacteriana contra patógenos resistentes y su perfil de buena tolerancia tanto en las administraciones oral como parenteral. Ha demostrado una mayor potencia en comparación con otras fluoroquinolonas, lo que la convierte en una candidata prometedora para el tratamiento de infecciones difíciles de tratar .

Actividad Biológica

1-(Chloromethyl)-2,3,4-trimethoxybenzene is an organic compound characterized by its complex aromatic structure, which includes multiple methoxy groups and a chloromethyl substituent. This compound has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities. Below is a detailed exploration of its biological activity, including relevant data tables and findings from research studies.

- Chemical Formula : C_10H_13ClO_3

- Molecular Weight : 232.66 g/mol

- Structure : The compound features a benzene ring with three methoxy groups (-OCH₃) and a chloromethyl group (-CH₂Cl) attached.

Biological Activity Overview

Research on the biological activity of this compound is limited; however, compounds with similar structures often exhibit notable pharmacological properties. The presence of methoxy groups is associated with antioxidant and anti-inflammatory activities, while chlorinated compounds may demonstrate antimicrobial properties.

Antioxidant Activity

Methoxy-substituted phenolic compounds are known for their antioxidant properties. A study indicated that phenolic compounds can scavenge free radicals and inhibit lipid peroxidation, which may contribute to their protective effects against oxidative stress.

Antimicrobial Properties

Chlorinated aromatic compounds have been documented to exhibit antimicrobial activity. This suggests that this compound may possess similar properties, making it a candidate for further evaluation in antimicrobial research.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structure | Notable Activity |

|---|---|---|

| This compound | Structure | Potential antioxidant and antimicrobial |

| 3-Chloromethyl-4-methoxybenzoic acid | Structure | Exhibits anti-inflammatory properties |

| 2-Chloro-1-(chloromethyl)-3,4,5-trimethoxybenzene | Structure | Similar reactivity profile |

The biological mechanisms through which this compound may exert its effects include:

- Antioxidant Mechanism : The methoxy groups can donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Antimicrobial Mechanism : The chloromethyl group may enhance the compound's ability to penetrate microbial cell walls, disrupting their function.

Future Research Directions

Given the limited existing research on this compound, several areas warrant further investigation:

- In Vitro Studies : Conducting cell-based assays to evaluate the compound's antioxidant and antimicrobial efficacy.

- Mechanistic Studies : Elucidating the specific biochemical pathways involved in its biological activity.

- Synthesis of Derivatives : Exploring structural modifications to enhance potency and selectivity for therapeutic applications.

Propiedades

IUPAC Name |

1-(chloromethyl)-2,3,4-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAQHTKDZPKODU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CCl)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150351 | |

| Record name | Toluene, alpha-chloro-2,3,4-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133-49-9 | |

| Record name | Toluene, alpha-chloro-2,3,4-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC127395 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Toluene, alpha-chloro-2,3,4-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.